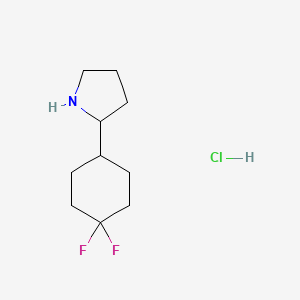
2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is a chemical compound with the molecular formula C10H17F2N·HCl. It is a hydrochloride salt form of 2-(4,4-difluorocyclohexyl)pyrrolidine. This compound is known for its unique structural features, which include a difluorocyclohexyl group attached to a pyrrolidine ring. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride typically involves the following steps:
Formation of 4,4-difluorocyclohexanone: This can be achieved by the fluorination of cyclohexanone using appropriate fluorinating agents.
Reaction with pyrrolidine: The 4,4-difluorocyclohexanone is then reacted with pyrrolidine under controlled conditions to form 2-(4,4-difluorocyclohexyl)pyrrolidine.
Formation of hydrochloride salt: The final step involves the conversion of 2-(4,4-difluorocyclohexyl)pyrrolidine to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to ensure high yield and purity. Techniques such as crystallization and recrystallization may be employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where the fluorine atoms or other groups are replaced by different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is utilized in several scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is conducted to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride involves its interaction with specific molecular targets. The difluorocyclohexyl group and pyrrolidine ring play crucial roles in its binding affinity and activity. The exact pathways and targets may vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2-(4,4-Difluorocyclohexyl)pyrrolidine
- 2-(4,4-Difluorocyclohexyl)piperidine
- 2-(4,4-Difluorocyclohexyl)morpholine
Uniqueness
2-(4,4-Difluorocyclohexyl)pyrrolidine;hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the difluorocyclohexyl group enhances its stability and reactivity compared to similar compounds. Additionally, the hydrochloride salt form improves its solubility and handling characteristics.
Properties
IUPAC Name |
2-(4,4-difluorocyclohexyl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17F2N.ClH/c11-10(12)5-3-8(4-6-10)9-2-1-7-13-9;/h8-9,13H,1-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYPRUKFVIJKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCC(CC2)(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
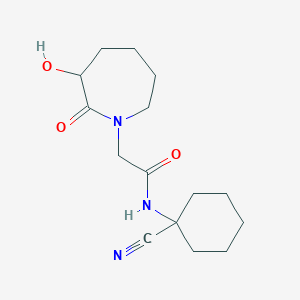
![2,4,7,8-Tetramethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2988521.png)
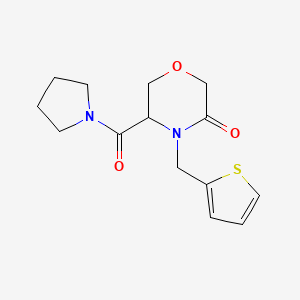

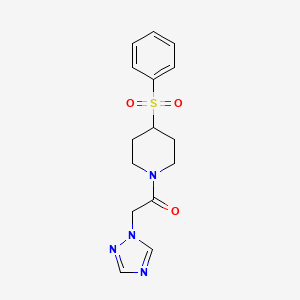

![1-(2,5-dimethoxyphenyl)-N-(thiophen-2-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2988529.png)


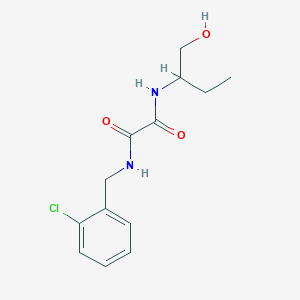
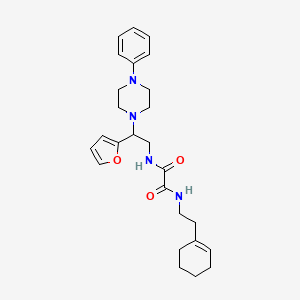
![2-[2-(4-chlorophenyl)-4-phenyl-1,3-thiazol-5-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B2988539.png)

![2-Chloro-5-[1-(cyclopropylmethyl)-3,6-dihydro-2H-pyridin-4-yl]pyridine](/img/structure/B2988542.png)
